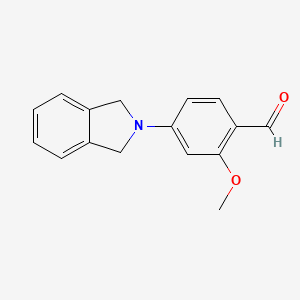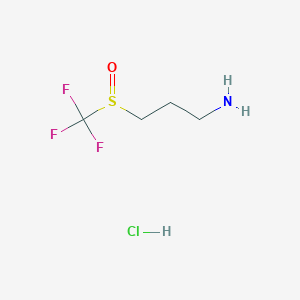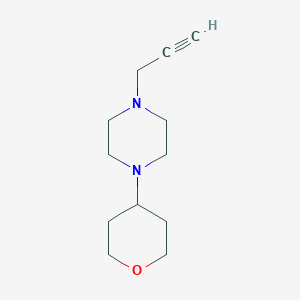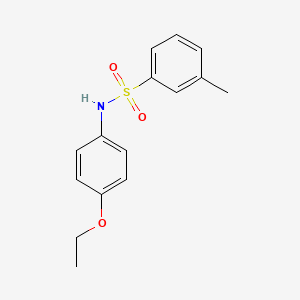
4-(Isoindolin-2-yl)-2-methoxybenzaldehyde
描述
4-(Isoindolin-2-yl)-2-methoxybenzaldehyde, commonly known as IMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMB is a white to light yellow powder, and its molecular formula is C16H13NO2. This compound is used as a building block for the synthesis of various organic compounds and has shown promising results in the development of new drugs.
作用机制
The mechanism of action of IMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain signaling pathways. IMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. IMB has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
IMB has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. IMB has also been found to reduce inflammation and oxidative stress in various cell types. Additionally, IMB has been shown to have antibacterial activity against various strains of bacteria.
实验室实验的优点和局限性
One advantage of using IMB in laboratory experiments is its high yield and purity. The synthesis of IMB is relatively simple and can be carried out on a large scale. Additionally, IMB has been found to have low toxicity, making it a safe compound to work with in the lab. One limitation of using IMB in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are numerous future directions for the research on IMB. One potential application of IMB is in the development of new anti-inflammatory drugs. IMB has been found to inhibit the activity of COX-2, which is involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, IMB has been found to have anti-cancer properties, and further research could lead to the development of new cancer therapies. Other potential applications of IMB include the development of new antibacterial agents and the study of its effects on various signaling pathways.
合成方法
The synthesis of IMB involves the reaction of isatin with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学研究应用
IMB has shown promising results in scientific research, particularly in the development of new drugs. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. IMB has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-16-8-15(7-6-14(16)11-18)17-9-12-4-2-3-5-13(12)10-17/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGWDSWXVRXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332210 | |
| Record name | 4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
347325-46-6 | |
| Record name | 4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2627659.png)
![N-(4-(N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2627660.png)
![1-(4-Methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2627661.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2627662.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2627663.png)
![4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one](/img/structure/B2627665.png)


![N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2627671.png)

![Tert-butyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2627674.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2627679.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)
